BenchChemオンラインストアへようこそ!

N1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide

Physicochemical properties Drug-likeness Lipophilicity

A structurally differentiated thiosemicarbazone for medicinal chemistry and inorganic chemistry research. Its N1-(2-furylmethyl) group introduces a π-excessive heteroaromatic ring absent in simpler N1-alkyl congeners like the clinical candidate VLX50, modulating metal-coordination geometry and lipophilicity for distinct SAR exploration. Ideal for Fe(II/III), Cu(II), or Zn(II) complexation studies, ribonucleotide reductase inhibition assays, and in-house reference standard development.

Molecular Formula C12H12N4OS
Molecular Weight 260.32
CAS No. 283155-60-2
Cat. No. B2869054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide
CAS283155-60-2
Molecular FormulaC12H12N4OS
Molecular Weight260.32
Structural Identifiers
SMILESC1=CC(=CN=C1)C=NNC(=S)NCC2=CC=CO2
InChIInChI=1S/C12H12N4OS/c18-12(14-9-11-4-2-6-17-11)16-15-8-10-3-1-5-13-7-10/h1-8H,9H2,(H2,14,16,18)/b15-8+
InChIKeyMVVFYVDUEKTAKN-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide (CAS 283155-60-2): Core Structural and Physicochemical Identity for Research Sourcing


N1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide (CAS 283155-60-2) is a heteroaryl‑substituted hydrazine‑1‑carbothioamide, belonging to the pharmacologically privileged thiosemicarbazone class . Its molecular formula is C₁₂H₁₂N₄OS (MW 260.32 g·mol⁻¹) [1]. The scaffold comprises a pyridine‑3‑yl‑methylidene imine terminus and an N1‑(2‑furylmethyl) thiourea moiety. This combination of a pyridyl hydrogen‑bond acceptor/chelator and a furyl lipophilic group distinguishes it from simpler N1‑alkyl or unsubstituted congeners .

Why N1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide Cannot Be Replaced by Common Thiosemicarbazone Analogs Without Data Loss


Within the pyridyl‑thiosemicarbazone family, simple N1‑substituent interchange is not neutral. Patent data for the structurally cognate clinical candidate VLX50 (N1‑(3‑methoxypropyl) analog) demonstrate that even modest changes to the N1‑terminal group profoundly alter tumour‑cell cytotoxicity, normal‑cell selectivity, and iron‑chelation capacity [1]. The furylmethyl group present in CAS 283155-60-2 introduces a π‑excessive heteroaromatic ring that is absent in VLX50, the N1‑isopropyl analog (CAS 283155-51-1), or the unsubstituted parent nicothiazone (CAS 555-90-8) [2]. This furan ring is predicted to modulate metal‑coordination geometry, electronic absorption, and lipophilicity (ClogP), thereby affecting both pharmacodynamic target engagement and pharmacokinetic behaviour in ways that cannot be extrapolated from N1‑alkyl or N1‑tetrahydrofuryl counterparts [1].

Quantitative Differentiation Evidence: N1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide vs. Closest Analogs


Molecular Weight and ClogP Differentiation vs. N1-Isopropyl and N1-Unsubstituted Analogs

CAS 283155-60-2 possesses a molecular weight of 260.32 g·mol⁻¹ and incorporates a furan ring, increasing its predicted ClogP relative to the N1‑isopropyl analog (MW 222.31 g·mol⁻¹, CAS 283155-51-1) and the unsubstituted parent nicothiazone (MW 180.23 g·mol⁻¹, CAS 555-90-8) [1][2]. Higher lipophilicity and the presence of a heteroaryl ring predict improved passive membrane permeability but also potentially higher plasma protein binding, factors directly relevant when selecting a probe for cellular vs. biochemical assays .

Physicochemical properties Drug-likeness Lipophilicity

Metal-Chelation Geometry: Furan Oxygen as a Potential Auxiliary Donor Differentiating from N1-Alkyl Analogs

Thiosemicarbazone anticancer activity is intimately linked to metal (Fe, Cu, Zn) chelation. The furan oxygen in CAS 283155-60-2 can serve as an additional weak donor atom, potentially enabling tridentate (NNS/O) coordination modes that are unavailable to the N1‑isopropyl analog (CAS 283155-51-1) or N1‑(3‑methoxypropyl) analog VLX50 [1]. While direct comparative X‑ray structural data for the furylmethyl derivative are lacking, crystallographic studies on analogous furyl‑containing thiosemicarbazones confirm the furan oxygen’s capacity to participate in metal binding [2]. This coordination difference may alter complex stability and redox cycling, key determinants of cytotoxicity [3].

Coordination chemistry Metal complexes Anticancer

Anticancer Activity of the Cognate Scaffold: Quantitative Benchmarking of VLX50 Against Standard-of-Care Agents

The N1‑(3‑methoxypropyl) analog VLX50, which shares the identical pyridylmethylidene‑hydrazine‑carbothioamide core with CAS 283155-60-2, exhibited a median IC₅₀ of 0.63 µM against acute lymphoblastic leukaemia (ALL) patient tumour cells (n=21) and 1.01 µM against chronic lymphocytic leukaemia (CLL) cells (n=9), while demonstrating a PBMC/CLL IC₅₀ ratio superior to six standard anti‑cancer agents, including doxorubicin and vincristine [1]. These data establish the scaffold’s capacity for potent, tumour‑selective cytotoxicity where the N1‑substituent modulates activity [2]. The furylmethyl group of CAS 283155-60-2 provides a structurally distinct N1‑substituent that has not been evaluated in the same assay panel, representing an untested but rationally differentiated vector.

Anticancer Cytotoxicity Iron chelation

Spectroscopic and Crystallographic Data Availability: Current Gaps for CAS 283155-60-2 Relative to Indexed Analogs

For the closest indexed analog, N1‑isopropyl‑2‑(3‑pyridylmethylidene)hydrazine‑1‑carbothioamide (CAS 283155-51-1), full NMR, IR, and mass spectral reference data are deposited in SpectraBase (Wiley) [1]. In contrast, for CAS 283155-60-2, only InChI Key (MVVFYVDUEKTAKN‑OVCLIPMQSA‑N) and canonical SMILES are publicly verifiable through authoritative databases [2]. No peer‑reviewed crystallographic structure, solution NMR assignment, or certified reference standard (e.g., USP, EP) has been identified for the furylmethyl derivative. This creates an analytical characterization gap that must be addressed through in‑house characterization when procuring this compound for rigorous structure–activity studies.

Characterization Quality control Identity confirmation

Recommended Application Scenarios for N1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide Based on Available Evidence


Exploratory Medicinal Chemistry and Structure–Activity Relationship (SAR) Expansion of the Pyridyl-Thiosemicarbazone Anticancer Scaffold

The VLX50 patent [1] and associated pharmacological studies [2] demonstrate that the pyridylmethylidene‑hydrazine‑carbothioamide core can achieve sub‑micromolar cytotoxicity with tumour selectivity. CAS 283155-60-2 introduces a furylmethyl substituent not included in the original VLX50 SAR series. Procurement is justified for medicinal chemistry teams seeking to explore: (i) the impact of a π‑excessive heteroaryl N1‑group on cytotoxicity and metal‑chelation‑driven mechanisms; (ii) whether the furan oxygen alters Fe(II)/Fe(III) redox cycling relative to methoxypropyl or isopropyl analogs; and (iii) whether improved passive permeability (predicted from increased ClogP) translates into enhanced cellular uptake.

Coordination Chemistry and Metallodrug Design Leveraging Furan Oxygen as an Auxiliary Donor

The furan ring in CAS 283155-60-2 offers an additional potential donor atom (furan O) not present in N1‑alkyl analogs [1]. This compound is suitable for synthetic inorganic chemistry groups preparing novel Cu(II), Fe(II/III), Zn(II), or Pd(II)/Pt(II) complexes where tridentate or tetradentate NNS/O chelation modes are desired. Comparative studies with the N1‑isopropyl analog (CAS 283155-51-1) can probe whether furan‑oxygen participation alters complex geometry, stability constants, or redox potentials [2].

Analytical Method Development and Reference Standard Qualification for a Low‑Availability Thiosemicarbazone

Given the absence of published spectroscopic reference data for CAS 283155-60-2 [3], this compound is appropriate for laboratories developing in‑house HPLC‑UV, LC‑MS, or NMR purity methods. Procurement may be considered when the intent is to generate a comprehensive characterization package (¹H/¹³C NMR, HRMS, FT‑IR, elemental analysis) that will subsequently enable its use as a certified in‑house reference standard in downstream biological assays.

Computational Chemistry and Molecular Docking Studies Validated by Cognate Scaffold Pharmacology

The thiosemicarbazone scaffold is a well‑established pharmacophore for ribonucleotide reductase inhibition and iron chelation [1]. CAS 283155-60-2 can be employed in docking and molecular dynamics simulations against targets such as ribonucleotide reductase R2 subunit or DMT1, with the furylmethyl group providing a steric and electronic profile distinct from the N1‑alkyl congeners used in published models [2]. These in silico results can then inform the prioritization of the compound for synthetic scale‑up and in vitro testing.

Quote Request

Request a Quote for N1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.